molecular formula C20H22N4O3S2 B11078864 2-({5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

2-({5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11078864
M. Wt: 430.5 g/mol
InChI Key: SCVGGSSPIMVKOJ-UHFFFAOYSA-N
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Description

    2-({5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide: is a synthetic compound with potential biological activities.

  • It consists of a thiadiazole ring, an acetamide group, and two aromatic substituents: a 2,5-dimethoxyphenyl group and a 2,5-dimethylphenyl group.
  • The compound’s structure suggests it may interact with biological targets due to its diverse functional groups.
  • Preparation Methods

    • The synthesis involves three steps:

        Amination: Start with 2,5-dimethoxyaniline (amine) and react it with 2-chloroacetyl chloride to form an intermediate.

        Thioamide Formation: React the intermediate with hydrazinecarbothioamide to introduce the thiadiazole ring.

        Carbon Disulfide Addition: Finally, add carbon disulfide to complete the synthesis.

    • These steps yield the desired compound in high isolated yields.
  • Chemical Reactions Analysis

      Oxidation and Reduction: The compound may undergo oxidation or reduction reactions due to its functional groups.

      Substitution Reactions: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

      Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃) are relevant.

      Major Products: The products depend on reaction conditions, but modifications of the aromatic rings are likely.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with enzymes, receptors, or cellular components.

      Medicine: Assess its pharmacological properties, such as enzyme inhibition or receptor modulation.

      Industry: Consider applications in materials science or organic synthesis.

  • Mechanism of Action

      Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

      Pathways Involved: Investigate how it affects cellular processes (e.g., signal transduction, metabolism).

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C20H22N4O3S2

    Molecular Weight

    430.5 g/mol

    IUPAC Name

    2-[[5-(2,5-dimethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

    InChI

    InChI=1S/C20H22N4O3S2/c1-12-5-6-13(2)15(9-12)21-18(25)11-28-20-24-23-19(29-20)22-16-10-14(26-3)7-8-17(16)27-4/h5-10H,11H2,1-4H3,(H,21,25)(H,22,23)

    InChI Key

    SCVGGSSPIMVKOJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC3=C(C=CC(=C3)OC)OC

    Origin of Product

    United States

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